Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative featuring methoxy-substituted aryl groups at the 4- and 6-positions of the cyclohexene ring. These derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones and exhibit diverse structural and physicochemical properties influenced by their substituents . This article compares the target compound with similar analogs, focusing on synthesis, crystallography, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-5-30-24(26)23-20(19-14-18(28-3)10-11-22(19)29-4)12-16(13-21(23)25)15-6-8-17(27-2)9-7-15/h6-11,13-14,20,23H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWKELBMXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound belonging to the class of cyclohexenone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C22H24O5
- Molecular Weight : 368.43 g/mol
- CAS Number : 1421823-20-2
1. Antimicrobial Activity
Cyclohexenone derivatives have been studied for their antimicrobial properties. A case study evaluating the antimicrobial effects of related compounds found that they exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Candida albicans | Low |
2. Antioxidant Activity
The antioxidant potential of cyclohexenone derivatives has been attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In studies, compounds similar to this compound demonstrated significant radical scavenging ability.
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|
| 0.1 | 95.03 | 19.9 |
| 0.5 | 85.00 | - |
| 1 | 75.00 | - |
3. Anti-inflammatory Activity
Research indicates that cyclohexenone derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammation and microbial metabolism.
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, making these compounds effective in neutralizing reactive oxygen species.
- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into lipid membranes, causing structural damage.
Case Studies
A notable study evaluated a series of cyclohexenone derivatives for their anticancer properties. Results indicated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Cyclohexenone derivatives share a common core structure but differ in substituents on the aryl rings. Key analogs include:
Key Observations :
- Methoxy vs.
- Dihedral Angles : Aryl rings with electron-withdrawing groups (Cl, F) exhibit larger dihedral angles (76–90°) compared to methoxy-substituted analogs (66–74°), suggesting reduced steric hindrance with methoxy groups .
- Conformational Flexibility : Puckering parameters (Q, θ, φ) vary with substituents. Methoxy derivatives predominantly adopt envelope conformations, while halogenated analogs show screw-boat or half-chair distortions .
Comparison of Methods :
Crystallographic and Packing Analysis
Puckering Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
